Ethyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the Paal-Knorr reaction, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Coupling Reactions: The final step involves coupling the thiophene and oxazole rings with the ethoxyphenyl group under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring, converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for facilitating electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic semiconductors and materials science applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Oxazole Derivatives: Compounds such as macrooxazoles, which have similar oxazole rings, are studied for their antimicrobial and cytotoxic activities.
Uniqueness
ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, an oxazole ring, and an ethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H22N2O5S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O5S/c1-5-26-15-9-7-14(8-10-15)17-11-16(23-28-17)19(24)22-20-18(21(25)27-6-2)12(3)13(4)29-20/h7-11H,5-6H2,1-4H3,(H,22,24) |
InChI Key |
BRMUYHSUGMYKSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC |
Origin of Product |
United States |
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